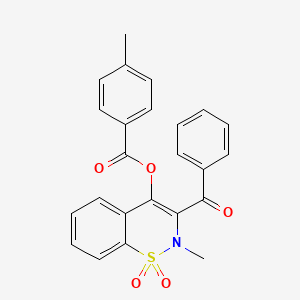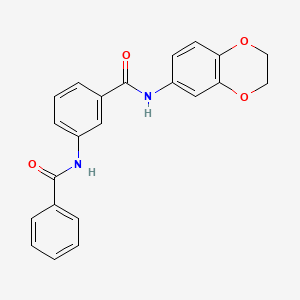![molecular formula C20H21N3O4 B3534345 N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide](/img/structure/B3534345.png)
N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide
Overview
Description
N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide is a complex organic compound featuring a seven-membered azepane ring, a nitro group, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the photochemical dearomative ring expansion of nitroarenes, which transforms a six-membered benzenoid framework into a seven-membered azepane ring using blue light at room temperature . This process is followed by hydrogenolysis to yield the desired azepane derivative.
Industrial Production Methods: Industrial production of this compound may involve multistep synthesis starting from commercially available precursors. The process includes cyclization reactions, hydrogenation, and functional group transformations under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under hydrogenation conditions.
Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.
Cyclization: The azepane ring can be involved in ring-closing reactions to form more complex structures.
Common Reagents and Conditions:
Hydrogenation: Palladium on carbon (Pd/C) as a catalyst under hydrogen gas.
Nucleophilic Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Cyclization: Lewis acids such as BF3·Et2O to facilitate ring closure.
Major Products:
Reduction of Nitro Group: Formation of the corresponding amine derivative.
Substitution Reactions: Formation of various substituted benzamides.
Cyclization Products: Formation of fused ring systems with enhanced biological activity.
Scientific Research Applications
N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex nitrogen-containing heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for developing new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials with unique mechanical and chemical properties
Mechanism of Action
The mechanism of action of N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide involves its interaction with molecular targets such as enzymes or receptors. The azepane ring and nitrobenzamide moiety can bind to active sites, inhibiting or modulating the activity of target proteins. This interaction can lead to various biological effects, including antimicrobial or anticancer activity .
Comparison with Similar Compounds
- N-[2-(azepane-1-carbonyl)phenyl]-4-nitrobenzamide
- N-[2-(azepane-1-carbonyl)phenyl]acetamide
- N-[2-(azepane-1-carbonyl)phenyl]-4-prop-2-enoxybenzamide
Comparison: N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide is unique due to the specific positioning of the nitro group, which influences its reactivity and biological activity. Compared to its analogs, this compound may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable candidate for drug development and material science applications .
Properties
IUPAC Name |
N-[2-(azepane-1-carbonyl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c24-19(15-8-7-9-16(14-15)23(26)27)21-18-11-4-3-10-17(18)20(25)22-12-5-1-2-6-13-22/h3-4,7-11,14H,1-2,5-6,12-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
METSMKGKLPHBGT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC=CC=C2NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[(2-methyl-3-nitrophenyl)carbamothioyl]-2,2-diphenylacetamide](/img/structure/B3534270.png)
![N-(2,6-diethylphenyl)-4-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B3534284.png)
![4-Chloro-3-[[[[4-(1-methylethyl)benzoyl ]amino]thioxomethyl ]amino]-benzoic acid](/img/structure/B3534295.png)
![4-(2-Chloro-4-nitrophenoxy)benzyl 2-[(4-methoxybenzoyl)amino]acetate](/img/structure/B3534300.png)
![ethyl 2-chloro-5-{[(3-formyl-1H-indol-1-yl)acetyl]amino}benzoate](/img/structure/B3534316.png)
![2-(2-bromo-4-methylphenoxy)-N-({[4-(4-morpholinylsulfonyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B3534323.png)
![methyl 2-({2-[methyl(phenylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B3534329.png)
![3,5-DIMETHYL 1-[(4-FLUOROPHENYL)METHYL]-4-(4-HYDROXYPHENYL)-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE](/img/structure/B3534334.png)
![3,4-dichloro-N-{[5-({2-[(2-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B3534335.png)

![N-(2-{3-[(4-NITROPHENYL)METHOXY]QUINOXALIN-2-YL}PHENYL)ACETAMIDE](/img/structure/B3534363.png)
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(2-ethyl-6-methylphenyl)acetamide](/img/structure/B3534366.png)
![N~2~-(2,5-dimethoxyphenyl)-N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~1~-(4-fluorophenyl)glycinamide](/img/structure/B3534369.png)
